REACTION_CXSMILES
|
[Si]([O:8][CH2:9][C:10]1[N:11]([CH3:19])[C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[N:18]=1)(C(C)(C)C)(C)C.O1CCCC1.C(O)(=O)C>O>[OH:8][CH2:9][C:10]1[N:11]([CH3:19])[C:12]2[CH:17]=[CH:16][N:15]=[CH:14][C:13]=2[N:18]=1
|
Name
|
2-t-butyldimethylsilyloxymethyl-1-methyl-1H-imidazo[4,5-c]pyridine
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCC=1N(C2=C(C=NC=C2)N1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 60° C. for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
At the end of this time, the reaction mixture was freed from the solvent by distillation
|
Type
|
ADDITION
|
Details
|
The resulting residue was mixed with an aqueous solution of sodium hydrogencarbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by column chromatography through silica gel
|
Type
|
ADDITION
|
Details
|
by volume mixture of ethyl acetate and methanol as the eluent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1N(C2=C(C=NC=C2)N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.97 g | |
YIELD: CALCULATEDPERCENTYIELD | 111.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |